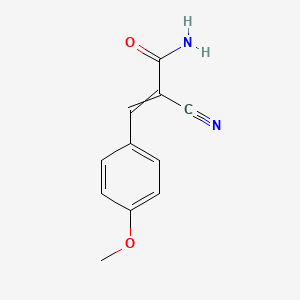

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

Description

Overview of the 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide Scaffold in Contemporary Chemical Synthesis

The specific scaffold of this compound is of particular interest in modern chemical synthesis. Its synthesis is often achieved through a Knoevenagel condensation reaction between 4-methoxybenzaldehyde (B44291) and 2-cyanoacetamide (B1669375). This reaction is a well-established and efficient method for the formation of carbon-carbon double bonds. The presence of the methoxy (B1213986) group on the phenyl ring can influence the electronic properties and reactivity of the entire molecule.

This scaffold serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The strategic placement of the cyano and amide functionalities allows for cyclization reactions, leading to the formation of various ring systems that are prevalent in many biologically active molecules. For instance, derivatives of this scaffold have been utilized in the synthesis of pyrazole (B372694) and thiophene-containing heterocycles. mdpi.com

Rationale for Comprehensive Academic Investigation of this compound in Advanced Research Contexts

The academic investigation into this compound and its derivatives is driven by their significant potential in various fields, particularly in medicinal chemistry and materials science. The structural features of this compound make it a promising candidate for the development of new therapeutic agents.

Research into the biological activity of closely related compounds has revealed a range of promising effects. For example, a derivative, (E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide, has demonstrated notable anticancer properties. Studies have shown its ability to inhibit cell proliferation in different cancer cell lines, with mechanisms potentially involving the modulation of specific signaling pathways crucial for tumor growth. Furthermore, preliminary investigations have suggested that this class of compounds possesses antimicrobial activity against a spectrum of pathogens. For instance, in vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

The α,β-unsaturated cyano amide framework is recognized as a valuable pharmacophore in the design of novel therapeutic drugs. researchgate.net This is exemplified by the clinically used anti-Parkinsonian drug, Entacapone, which possesses a 2-cyano-3-phenylacrylamide (B1607073) structure. researchgate.net The potential for the this compound scaffold to interact with biological targets such as enzymes and receptors further justifies its in-depth study. evitachem.com The exploration of its derivatives could lead to the discovery of new compounds with enhanced biological activity and improved pharmacokinetic profiles.

Below is a summary of the key physicochemical properties of a related compound, providing insight into the general characteristics of this chemical class.

| Property | Value |

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | (E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

| LogP | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Data for (E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Detailed research findings on a derivative of the target compound highlight its potential biological activities:

| Study Area | Biological Activity | Key Findings |

| Anticancer | Inhibition of cell proliferation | Potent activity observed in breast cancer cell lines, with specific IC50 values indicating efficacy. |

| Antimicrobial | Effective against S. aureus and E. coli | Minimum inhibitory concentration (MIC) values reported as low as 10 µg/mL. |

The compelling biological activities observed in closely related structures provide a strong rationale for the continued and comprehensive academic investigation of this compound. Further research into its synthesis, reactivity, and biological evaluation is crucial for unlocking its full potential in the development of new pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNFHGGPRWDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 Cyano 3 4 Methoxyphenyl Prop 2 Enamide

Reactivity of the α,β-Unsaturated System in 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

The defining feature of this compound is its electron-deficient α,β-unsaturated system. The presence of two electron-withdrawing groups, the cyano and the amide functionalities, polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions, including Michael Additions

The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor. This facilitates conjugate addition reactions with a variety of nucleophiles.

Thiol Additions: Thiols are particularly effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. The reaction of this compound with thiols, typically catalyzed by a base, proceeds via the formation of a thiolate anion which then attacks the β-carbon. This process is often reversible, with the presence of an α-cyano group potentially accelerating the retro-Michael reaction. nih.govnih.gov The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Amine Additions: Primary and secondary amines also readily undergo nucleophilic addition to the activated double bond of this compound. libretexts.orgopenstax.orgunizin.orgnih.govlibretexts.org The reaction is typically initiated by the nucleophilic attack of the amine on the β-carbon, leading to a zwitterionic intermediate. Subsequent proton transfer results in the formation of the final addition product. These reactions are crucial in the synthesis of various nitrogen-containing compounds.

A summary of representative nucleophilic addition reactions is presented in the table below.

| Nucleophile | Product Type | Reaction Conditions |

| Thiol (R-SH) | β-Thioether | Base catalysis |

| Amine (R₂NH) | β-Amino derivative | Typically neutral or mild acid/base catalysis |

Cycloaddition Reactions Initiated by the Electrophilic Dienophile

The electron-deficient nature of the double bond in this compound allows it to act as a potent dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgkhanacademy.org

Diels-Alder Reaction: In a [4+2] cycloaddition, this compound can react with a conjugated diene to form a six-membered ring. The electron-withdrawing cyano and amide groups enhance the reactivity of the dienophile, often allowing the reaction to proceed under milder conditions. youtube.com The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.

1,3-Dipolar Cycloadditions: This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to furnish five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgchesci.commdpi.com These reactions are a powerful tool for the synthesis of a diverse range of heterocyclic systems. The frontier molecular orbital (FMO) theory is often used to predict the regioselectivity and reactivity in these cycloadditions.

A table summarizing the cycloaddition reactions is provided below.

| Reaction Type | Reactant | Product |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered Heterocycle (e.g., Triazole) |

Transformations Involving the Cyano and Amide Functional Groups

Beyond the reactivity of the unsaturated system, the cyano and amide groups of this compound offer further avenues for chemical modification.

Hydrolysis and Derivatization Reactions of the Amide Group

The amide functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orgyoutube.com This transformation is a fundamental reaction in organic chemistry, often requiring heating under reflux.

Furthermore, the amide group serves as a versatile handle for the synthesis of various heterocyclic compounds. For instance, reactions with binucleophiles can lead to the formation of pyrimidines, pyridones, and other fused heterocyclic systems. eurjchem.comresearchgate.net The initial nucleophilic attack often occurs at the electrophilic carbonyl carbon of the amide, followed by cyclization and dehydration steps.

Nucleophilic and Electrophilic Reactions at the Cyano Moiety

The cyano group is a highly versatile functional group that can undergo a variety of transformations.

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comgoogle.comorganic-chemistry.orglibretexts.org This provides a synthetic route to compounds containing a primary amino group.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by strong nucleophiles, such as Grignard reagents or organolithium compounds. The initial addition forms an imine anion, which upon hydrolysis yields a ketone. libretexts.org

Participation in Heterocycle Formation: The cyano group can also participate directly in cycloaddition reactions, acting as a 2π component, although this is less common for unactivated nitriles. nih.gov It can also be a key functional group in the synthesis of various nitrogen-containing heterocycles. eurjchem.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Moiety

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The methoxy (B1213986) group is a strong activating group and an ortho, para-director. rsc.orgusm.edunih.gov Given that the para position is already substituted, nitration is expected to occur at the ortho positions (C-3 and C-5) of the methoxyphenyl ring.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst. Similar to nitration, the substitution is directed to the ortho positions of the methoxy group. wikipedia.orgeurjchem.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible on the activated ring. These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring, again favoring the ortho positions. The presence of the deactivating substituent may necessitate harsher reaction conditions compared to anisole (B1667542) itself.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound as a Building Block

The strategic placement of electrophilic and nucleophilic centers within this compound allows it to serve as a key precursor in a variety of ring-forming reactions, leading to diverse heterocyclic scaffolds of significant interest in medicinal and materials chemistry.

The synthesis of phosphorus-containing heterocycles is an area of growing importance due to their applications as ligands in catalysis, as pharmacophores in drug discovery, and as synthons for constructing complex molecular architectures. researchgate.net The electrophilic nature of the double bond in this compound makes it a suitable substrate for reactions with phosphorus-based nucleophiles.

Phosphonates : The formation of C-P bonds to create phosphonates is a well-established transformation. researchgate.net In reactions analogous to the Michaelis-Arbuzov or Pudovik reactions, reagents like dialkyl phosphites can add across the activated double bond of the propenamide system. researchgate.net This type of conjugate addition leads to the formation of functionalized phosphonates, which are valuable intermediates in organic synthesis and are known for their biological activities. researchgate.netresearchgate.net For example, the one-pot, multi-component reaction of salicylaldehydes, malononitrile, and dialkylphosphites is a known route to chromenyl phosphonates, demonstrating the propensity of cyano-activated systems to react with phosphite (B83602) nucleophiles. researchgate.net

Diazaphosphinanes : The reaction of similar acrylamide (B121943) structures with phosphorus reagents has been shown to yield six-membered diazaphosphinane rings. researchgate.net For instance, the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents can lead to the formation of novel 1,2,3-diazaphosphinanes. researchgate.net This transformation typically involves the participation of both the cyano group and another nucleophilic center within the molecule or from a reagent, which cyclize with a phosphorus source to form the heterocyclic ring.

Thiadiazaphosphepinones : Seven-membered heterocyclic systems containing nitrogen, sulfur, and phosphorus can also be synthesized. A related reaction involves treating a cyano-propenamide derivative with Lawesson's reagent. The proposed pathway involves an initial nucleophilic attack by an amino group on Lawesson's reagent, followed by the addition of the resulting sulfhydryl group to the cyano moiety, leading to the formation of a substituted pyrido[3,2-f] researchgate.neturfu.ruorganic-chemistry.orgnih.govthiadiazaphosphepin-7(8H)-one. researchgate.net

Table 1: Synthesis of Phosphorus-Containing Heterocycles

| Heterocycle Class | Key Reagents | General Reaction Type | Resulting Structure |

|---|---|---|---|

| Phosphonates | Dialkyl phosphites | Conjugate addition (Pudovik reaction) | Acyclic phosphonate (B1237965) adduct |

| Diazaphosphinanes | Phosphorus halides/amides | Cyclocondensation | Six-membered N,N,P-heterocycle |

| Thiadiazaphosphepinones | Lawesson's Reagent | Cyclization/Thionation | Seven-membered N,N,S,P-heterocycle |

The inherent reactivity of the α,β-unsaturated nitrile framework makes this compound an excellent starting material for synthesizing a wide array of nitrogen-containing heterocycles.

Pyridones : Substituted 2-pyridones are a significant class of heterocycles with diverse biological activities. innovareacademics.in The synthesis of 3-cyano-2-pyridone derivatives can be achieved through various multicomponent reactions. researchgate.net A common strategy involves the reaction of an active methylene (B1212753) compound (like cyanoacetamide) with an α,β-unsaturated system in the presence of a base catalyst such as piperidine (B6355638). innovareacademics.inresearchgate.net The reaction of this compound with a suitable C-nucleophile could lead to an intermediate that undergoes intramolecular cyclization via attack of the amide nitrogen onto the cyano group, followed by tautomerization to yield a stable pyridone ring.

Triazoles : 1,2,3-Triazoles are typically synthesized via the 1,3-dipolar cycloaddition of azides with alkynes. frontiersin.org While the double bond in the title compound is electron-deficient, alternative pathways can lead to triazole formation. For example, the cyano group can be a precursor to other functionalities that facilitate cyclization. The synthesis of methoxyphenyl-substituted 1,2,4-triazoles has been achieved through the cyclization of acylated thiosemicarbazides, demonstrating the utility of the methoxyphenyl moiety in building this heterocyclic core. nih.gov

Quinolinecarbonitriles : The quinoline (B57606) scaffold is a key feature in many pharmacologically active compounds. nih.gov The synthesis of 4-amino-3-quinolinecarbonitriles can be accomplished through cyclization reactions. For instance, the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent Src kinase inhibitors highlights the importance of this structural motif. nih.gov A plausible pathway to such structures from this compound could involve a reaction analogous to the Friedländer annulation, where a 2-aminoaryl ketone or aldehyde condenses with the propenamide system, leading to the formation of the quinoline ring.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle Class | Potential Precursors/Reagents | General Reaction Type | Resulting Structure |

|---|---|---|---|

| Pyridones | Active methylene compounds (e.g., malononitrile, cyanoacetamide) | Michael addition followed by cyclization | 3-Cyano-2-pyridone derivative |

| Triazoles | Azide sources, thiosemicarbazides | Cyclocondensation, Cycloaddition | 1,2,3- or 1,2,4-Triazole derivative |

| Quinolinecarbonitriles | 2-Aminoaryl ketones/aldehydes | Condensation/Cyclization (e.g., Friedländer annulation) | Substituted quinolinecarbonitrile |

Demethylation Reactions and Mechanistic Pathways of Methoxy-Substituted Analogues

The cleavage of the methyl ether in the 4-methoxyphenyl group to yield the corresponding phenol (B47542) is a common and important transformation. This O-demethylation reaction can significantly alter the biological properties of a molecule and provides a handle for further functionalization. The process is typically achieved using specific reagents that operate through distinct mechanistic pathways. chem-station.com

Demethylation is a key chemical process for removing a methyl group from an organic molecule and is facilitated by various demethylases through different mechanisms. nih.gov In a laboratory setting, this is often accomplished with strong Lewis acids or protic acids. chem-station.com

Mechanism with Boron Tribromide (BBr₃) : BBr₃ is a powerful and frequently used reagent for cleaving aryl methyl ethers. The reaction mechanism begins with the formation of a Lewis acid-base complex between the lone pair of the ether oxygen and the empty p-orbital of the boron atom. This coordination makes the methyl group highly electrophilic. A bromide ion, released from the BBr₃, then acts as a nucleophile, attacking the methyl group in an Sₙ2-type displacement to form bromomethane (B36050) and an alkoxydibromoborane intermediate. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to release the final phenolic product. chem-station.com

Mechanism with Aluminum Chloride (AlCl₃) : AlCl₃ is another strong Lewis acid that can effect O-demethylation, though it is generally less reactive than BBr₃. The mechanism is similar, involving coordination of the aluminum to the ether oxygen, which activates the methyl group for nucleophilic attack. This method may require higher temperatures. chem-station.com

Mechanism with Hydrobromic Acid (HBr) : Concentrated hydrobromic acid can also be used for demethylation, often at high temperatures. The reaction proceeds via protonation of the ether oxygen by the strong acid, forming an oxonium ion. The bromide ion then attacks the methyl group in an Sₙ2 reaction, displacing the phenol and generating bromomethane. chem-station.com

The choice of demethylating agent is crucial and depends on the stability of other functional groups present in the this compound molecule to avoid undesired side reactions. chem-station.com

Table 3: Common Reagents for O-Demethylation of Methoxy-Substituted Analogues

| Reagent | Type | General Mechanism | Typical Conditions |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid | Coordination to oxygen, Sₙ2 attack by Br⁻ | Inert solvent (e.g., CH₂Cl₂), low temperature |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Coordination to oxygen, nucleophilic attack | Inert solvent, often requires heating |

| Hydrobromic Acid (HBr) | Protic Acid | Protonation of oxygen, Sₙ2 attack by Br⁻ | Aqueous or acetic acid solution, reflux |

Advanced Spectroscopic Elucidation of 2 Cyano 3 4 Methoxyphenyl Prop 2 Enamide and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework and stereochemistry of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide.

High-Resolution ¹H NMR and ¹³C NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. A key signal is the olefinic proton (=CH), which is expected to resonate as a singlet further downfield, likely above δ 8.0 ppm, due to the deshielding effects of the conjugated system and the electron-withdrawing cyano and amide groups. The amide protons (-NH₂) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to appear in the downfield region, typically around δ 163-167 ppm. mdpi.com The carbon of the cyano group (C≡N) is also characteristic, resonating in the range of δ 115-120 ppm. mdpi.com The olefinic carbons would show two distinct signals, with the carbon attached to the cyano and amide groups appearing at a lower field than the carbon bonded to the aromatic ring. The carbons of the 4-methoxyphenyl ring will show characteristic signals, including a signal for the carbon bearing the methoxy group at a significantly downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OCH₃) | ~ 6.9 - 7.2 (d) | ~ 114 - 116 |

| Aromatic CH (meta to OCH₃) | ~ 7.8 - 8.1 (d) | ~ 130 - 133 |

| Olefinic CH | ~ 8.0 - 8.3 (s) | ~ 145 - 150 |

| Methoxy (-OCH₃) | ~ 3.8 - 4.0 (s) | ~ 55 - 57 |

| Amide (-NH₂) | Variable (br s) | - |

| Carbonyl (C=O) | - | ~ 163 - 167 |

| Cyano (C≡N) | - | ~ 115 - 120 |

| Olefinic C-CN | - | ~ 100 - 105 |

| Aromatic C-OCH₃ | - | ~ 160 - 163 |

| Aromatic C-CH | - | ~ 128 - 130 |

Note: These are predicted values based on data from similar compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Stereochemical Assignment through NMR Parameters (e.g., Coupling Constants of Olefinic Protons)

The stereochemistry of the double bond in this compound is crucial and can be determined from NMR data. In derivatives where the olefinic proton is coupled to another proton, the magnitude of the vicinal coupling constant (³J) is indicative of the geometry. For a trans or (E)-configuration, the coupling constant is typically in the range of 12-18 Hz, while for a cis or (Z)-isomer, it is smaller, usually between 6-12 Hz. In the case of the title compound, the olefinic proton is a singlet, so this method is not directly applicable. However, the synthesis of such compounds via Knoevenagel condensation strongly favors the formation of the thermodynamically more stable (E)-isomer. The stereochemistry can be definitively confirmed by two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, where a spatial correlation between the olefinic proton and the ortho-protons of the phenyl ring would be expected for the (E)-isomer.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peaks would include the stretching vibration of the cyano group (C≡N) around 2220-2230 cm⁻¹. mdpi.com The carbonyl group (C=O) of the amide will show a strong absorption band in the region of 1680-1700 cm⁻¹. mdpi.com The N-H stretching vibrations of the primary amide (-NH₂) are expected to appear as two bands in the range of 3100-3500 cm⁻¹. The C=C double bond stretching of the conjugated system will likely be observed around 1600-1620 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-O stretching of the methoxy group will be visible in the 1250-1200 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3100 - 3500 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Cyano (C≡N) | Stretching | 2220 - 2230 | Strong |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |

| Alkene (C=C) | Stretching | 1600 - 1620 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium |

| Methoxy (C-O) | Stretching | 1200 - 1250 | Strong |

Mass Spectrometry (Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS)) for Molecular Ion and Fragmentation Pattern Studies

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass: 202.21 g/mol ), the mass spectrum would show the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization in GCMS or Electrospray Ionization in LCMS).

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic structure of conjugated systems. This compound possesses an extended π-conjugated system, which is expected to result in strong absorption in the UV region. The spectrum is anticipated to show a main absorption band corresponding to a π → π* electronic transition. The presence of the electron-donating methoxy group on the phenyl ring and the electron-withdrawing cyano and amide groups on the propenamide backbone extends the conjugation and is expected to cause a bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to simpler, unconjugated systems. The λ_max for this compound is likely to be in the range of 300-350 nm. The position and intensity of the absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Detailed Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the (E)-stereochemistry of the double bond. It would also provide details about the planarity of the molecule. While the conjugated system favors planarity, some torsion between the phenyl ring and the propenamide moiety might be observed to relieve steric strain.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. In the solid state, it is expected that the amide group will participate in hydrogen bonding, potentially forming dimers or extended networks through N-H···O interactions. mdpi.com Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Conformation and Planarity Analysis of the Molecular Scaffold

The conformational and planarity analysis of the molecular scaffold of this compound and its derivatives reveals a tendency towards a planar structure, which is influenced by the electronic conjugation between the aromatic ring and the propenamide backbone.

In a closely related compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the conformation across the C=C double bond is observed to be syn-periplanar. researchgate.net This planarity is a key feature, with the torsion angle of the C(ring)—C=C—C(N) segment being a mere 3.2 (5)°. researchgate.net This indicates a high degree of conjugation throughout the molecule.

Similarly, in (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, the molecule is nearly planar, with a maximum deviation of only 0.145 (3) Å for some carbon atoms. nih.gov The dihedral angle between the phenyl and benzene rings in this derivative is 11.22 (14)°. nih.gov

However, studies on other derivatives like 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide show that the core of the molecule can be slightly non-planar. The dihedral angles between the conjugated C=C-CN linkage and the phenyl ring, and between this linkage and the thioamide group, vary in its different polymorphic forms, ranging from 2.3 (3)° to 23.2 (3)°. nih.gov This suggests that while there is a strong drive for planarity due to conjugation, substituent groups and crystal packing forces can induce minor deviations.

| Compound | Key Torsion/Dihedral Angle | Degree of Planarity |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C(ring)—C=C—C(N) torsion angle: 3.2 (5)° researchgate.net | Highly planar (syn-periplanar) researchgate.net |

| (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide | Dihedral angle between rings: 11.22 (14)° nih.gov | Nearly planar nih.gov |

| 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide (Polymorphs) | Dihedral angles from 2.3 (3)° to 23.2 (3)° nih.gov | Slightly non-planar nih.gov |

Characterization of Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structures of this compound derivatives are stabilized by a variety of intermolecular interactions, leading to well-defined hydrogen bonding networks and crystal packing motifs.

In the crystalline state, molecules of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate are linked into inversion dimers through C—H⋯O interactions, which generate R2²(10) and R2²(14) ring motifs. researchgate.net These dimers are then arranged in a zigzag pattern. researchgate.net The crystal structure is further stabilized by weak C—H⋯π and π⋯π interactions, with a centroid–centroid separation of 3.9986 (17) Å. researchgate.net

For (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, the crystal structure is stabilized by intermolecular N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds. nih.gov These interactions form specific motifs, including R2²(12), R1²(7), and R2²(22) rings. nih.gov The molecules also exhibit C—H⋯π interactions and form a zigzag pattern along the b-axis. nih.gov

In the case of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide, its different polymorphs display distinct hydrogen bonding patterns. In one form, intermolecular N-H...N and N-H...S hydrogen bonds link molecules into infinite tapes. nih.gov In another polymorph, these hydrogen bonds connect molecules into infinite planes. nih.gov

| Compound | Hydrogen Bonds | Other Interactions | Crystal Packing Motif |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C—H⋯O researchgate.net | C—H⋯π, π⋯π stacking researchgate.net | Inversion dimers in a zigzag pattern researchgate.net |

| (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide | N—H⋯N, C—H⋯O, C—H⋯N nih.gov | C—H⋯π nih.gov | Zigzag pattern along the b-axis nih.gov |

| 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide | N-H...N, N-H...S nih.gov | - | Infinite tapes or planes, depending on the polymorph nih.gov |

Resolution of Geometric Isomerism in the Crystalline State

The geometric isomerism around the C=C double bond is a critical aspect of the structure of this compound and its derivatives. In the crystalline state, a specific isomer is typically favored.

For Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the conformation across the C=C bond is determined to be the (E)-isomer. researchgate.net Similarly, the structure of (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide is also confirmed as the (E)-isomer. nih.gov

The study of polymorphs of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide reveals different orientations of the thioamide group relative to the cyano substituent, with s-cis and s-trans geometry of the C=C—C=S diene fragment being observed. nih.govresearchgate.net This highlights that while the E/Z isomerism at the C=C bond may be fixed, conformational isomerism can still occur in the solid state.

| Compound | Geometric Isomerism |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | (E)-isomer researchgate.net |

| (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide | (E)-isomer nih.gov |

| 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide | s-cis and s-trans conformers nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Cyano 3 4 Methoxyphenyl Prop 2 Enamide

Density Functional Theory (DFT) Studies for Electronic and Structural Insights

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For compounds like 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide, DFT is instrumental in predicting a wide array of properties from the ground up, based on the electron density.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. sigmaaldrich.com A smaller energy gap generally implies higher reactivity and easier electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: Data below is for 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid (L0) and is provided for illustrative purposes due to the absence of specific data for the title compound) nih.gov

| Molecular Orbital | Energy (eV) - B3LYP/6-31G(d,p) | Energy (eV) - B3LYP/6-311G(d,p) |

| HOMO | -5.618 | -5.654 |

| LUMO | -2.424 | -2.428 |

| Energy Gap (ΔE) | 3.194 | 3.226 |

Geometrical Optimization and Conformational Analysis of the Ground State

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. This process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. For molecules with rotatable bonds, such as this compound, conformational analysis is crucial to identify the global minimum on the potential energy surface.

Studies on similar structures, like (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, reveal that the molecule is nearly planar, with a small dihedral angle between the phenyl and benzene (B151609) rings. washington.edu This planarity facilitates π-conjugation across the molecule. For a related compound, 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide, investigations have shown the existence of different polymorphs with distinct orientations (s-cis and s-trans) of the functional groups, which can impact molecular packing and stability. researchgate.net It is expected that the ground state of this compound would also exhibit a largely planar conformation to maximize electronic delocalization.

Prediction of Spectroscopic Properties (Infrared, UV-Vis) and Validation against Experimental Data

DFT calculations can accurately predict spectroscopic data. Theoretical vibrational frequencies (Infrared and Raman) can be computed and compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the cyano (C≡N), carbonyl (C=O), and methoxy (B1213986) (C-O) groups in this compound can be predicted.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). sigmaaldrich.comnih.gov This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λ_max). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved, often characterized as π → π* or n → π* transitions within the conjugated system.

Reactivity Descriptors, Local Reactivity Indices, and Electrophilicity Assessment

Global reactivity descriptors derived from the energies of frontier orbitals provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive than hard molecules.

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the electrophilic nature of a molecule.

These parameters are crucial for assessing the stability and reactivity of this compound in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. evitachem.com It is used to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Prediction of Nonlinear Optical (NLO) Behavior and Related Electronic Properties

Molecules with a significant difference in electron density between different parts of their structure, often described as a donor-π-acceptor (D-π-A) system, can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is quantified by its polarizability (α) and first-order hyperpolarizability (β).

DFT calculations are a standard tool for predicting these NLO properties. nih.gov The presence of the electron-donating methoxy group and the electron-withdrawing cyano and amide groups, connected by a conjugated π-system, suggests that this compound could possess significant NLO properties. Theoretical studies on similar D-π-A chromophores have demonstrated that DFT can effectively predict hyperpolarizability values, providing insight into their potential for NLO applications. washington.edu

Molecular Dynamics (MD) Simulations for Investigating Conformational Flexibility and Dynamic Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into conformational flexibility and intermolecular interactions that are not accessible through static modeling. For a molecule like this compound, MD simulations can elucidate the dynamic nature of its structure in various environments, such as in solution or within a crystal lattice.

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the bond connecting the methoxyphenyl group to the propenamide backbone and the bond between the amide nitrogen and its substituent. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformers and the energy barriers separating them. The planarity of the molecule, influenced by the conjugated π-system across the propenamide structure, can be assessed by monitoring the dihedral angles over the simulation time. For instance, studies on similar molecules like (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide have shown that the molecule is nearly planar, a feature that facilitates electronic conjugation. nih.gov MD simulations would allow for the quantification of deviations from this planarity as a function of time and environment.

Furthermore, MD simulations are invaluable for understanding the dynamic nature of intermolecular interactions. In a condensed phase, molecules of this compound can interact with each other and with solvent molecules through a variety of non-covalent forces, including hydrogen bonds, π-π stacking, and van der Waals forces. The amide group can act as both a hydrogen bond donor (-NH) and acceptor (C=O), while the cyano group is a potent hydrogen bond acceptor. The aromatic methoxyphenyl ring can participate in π-stacking interactions. MD simulations can track the formation and breaking of these interactions over time, providing a detailed picture of the molecular packing and solvation shell dynamics. For related structures, crystal packing has been shown to be stabilized by a network of intermolecular hydrogen bonds, such as N—H···N and C—H···O interactions. nih.gov

A typical MD simulation protocol would involve placing the molecule in a simulation box, often filled with a chosen solvent, and then solving Newton's equations of motion for every atom in the system. mdpi.com The temperature and pressure of the system can be controlled to mimic experimental conditions. mdpi.com Analysis of the resulting trajectory provides data on various structural and dynamic properties, as summarized in the table below.

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability and conformational changes of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights flexible regions of the molecule, such as terminal groups or loops. |

| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds. | Characterizes the conformational preferences and flexibility of rotatable bonds. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides insights into the solvation structure and specific intermolecular interactions. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Reveals the key hydrogen bonding networks that stabilize the structure and mediate interactions. |

Natural Bond Orbital (NBO) Analysis for Elucidating Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions by transforming the complex molecular wave function into a more intuitive chemical representation of localized bonds and lone pairs. uba.ar For this compound, NBO analysis can provide a quantitative description of the electronic delocalization that governs its chemical properties.

The core of NBO analysis lies in identifying donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). nih.gov A larger E(2) value indicates a more significant interaction and greater charge delocalization.

In the case of this compound, several key donor-acceptor interactions are expected to be significant:

π-conjugation: The molecule features an extended π-system across the methoxyphenyl ring, the double bond, the cyano group, and the amide group. NBO analysis can quantify the delocalization within this system through interactions between π(C=C) and π(C=C), π(C≡N), and π*(C=O) orbitals.

Hyperconjugation: Interactions between σ-bonds and adjacent empty orbitals also contribute to stability. For example, the interaction between the lone pair (n) of the methoxy oxygen and the antibonding σ* orbitals of the adjacent C-C bonds in the phenyl ring (n(O) → σ(C-C)) is a key hyperconjugative effect. rsc.org Similarly, the nitrogen lone pair of the amide can interact with the π orbital of the carbonyl group.

Intramolecular Charge Transfer (ICT): The methoxy group on the phenyl ring is an electron-donating group, while the cyano and amide moieties are electron-withdrawing groups. This arrangement facilitates intramolecular charge transfer from the donor (methoxyphenyl) to the acceptor (cyano-enamide) part of the molecule. NBO analysis can pinpoint the specific orbitals involved in this charge transfer and quantify the amount of charge moved. The dicyanovinyl unit, for example, is known to be a very strong electron acceptor that facilitates ICT. researchgate.net

The table below outlines the principal types of donor-acceptor interactions that would be investigated in an NBO analysis of this compound and the insights they would provide.

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| π(C=C) of phenyl ring | π(C=C) of alkene | π → π | Delocalization and conjugation across the molecular backbone. |

| π(C=C) of alkene | π(C≡N) of cyano group | π → π | Contribution of the cyano group to the conjugated system. |

| π(C=C) of alkene | π(C=O) of amide | π → π | Electronic communication with the amide functionality. |

| n(O) of methoxy group | σ(C-C) of phenyl ring | n → σ | Hyperconjugative stabilization by the methoxy substituent. |

| n(N) of amide | π(C=O) of amide | n → π | Resonance stabilization within the amide group. |

By analyzing these interactions, NBO theory provides a detailed electronic picture that helps to explain the molecule's structure, stability, and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues: Theoretical Frameworks and Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net For analogues of this compound, which belong to the class of α,β-unsaturated carbonyl compounds, QSAR models can be developed to predict their activity and guide the design of new, more potent molecules. researchgate.netnih.gov

The fundamental principle of QSAR is that the variation in the activity of a group of molecules is dependent on the variation in their structural properties. The process involves several key steps:

Data Set Selection: A dataset of structurally related compounds with experimentally measured activities is compiled. This is the training set.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The developed model is rigorously validated to ensure its statistical significance and predictive power. This involves internal validation (e.g., cross-validation) and external validation using an independent set of compounds (test set). researchgate.net

For α,β-unsaturated carbonyl-based compounds, the descriptors used in QSAR models often reflect their key structural features, which include their electrophilic nature and ability to act as Michael acceptors. researchgate.netnih.gov The table below lists common categories of molecular descriptors and their relevance to this class of compounds.

| Descriptor Category | Examples | Relevance to α,β-Unsaturated Carbonyl Analogues |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Relates to the overall size and composition of the molecule. |

| Topological | Connectivity Indices, Kappa Shape Indices | Describes the atomic connectivity and branching of the molecular skeleton. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic environment, charge distribution, and reactivity (electrophilicity). |

| Geometrical (3D) | Molecular Surface Area, Volume | Represents the size and shape of the molecule in three-dimensional space. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to the molecule's partitioning behavior and interaction with biological membranes. |

The resulting QSAR models, if properly validated, can serve as powerful predictive tools. They can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and provide insights into the molecular features that are crucial for the desired activity. nih.gov For instance, a QSAR model might reveal that higher activity is correlated with a lower LUMO energy (indicating greater electrophilicity) and a specific range of lipophilicity (LogP). This information provides a rational basis for the design of new analogues of this compound.

Structure Activity Relationship Sar and Rational Design Principles in 2 Cyano 3 4 Methoxyphenyl Prop 2 Enamide Analogues

Impact of Substituent Variation on the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group is a critical component of the molecule, and alterations to this ring system can profoundly affect the compound's electronic and steric properties, thereby influencing its reactivity and interactions with biological targets.

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the electron density distribution across the entire molecule. The methoxy (B1213986) group (-OCH₃) at the para-position is an electron-donating group (EDG) through resonance, which increases the electron density of the phenyl ring and the conjugated system. This enhanced electron density can influence the molecule's ability to participate in various non-covalent interactions.

Replacing the methoxy group with other substituents can systematically alter the electronic properties:

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), amino (-NH₂), and alkyl groups can further increase the electron density of the aromatic ring. This can enhance interactions with electron-deficient biological targets. For instance, a dimethylamino group, being a stronger EDG, can increase the quinoid character of the phenyl ring due to strong conjugation, potentially affecting its reactivity and binding affinity.

Electron-Withdrawing Groups (EWGs): Conversely, introducing EWGs such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decreases the electron density of the phenyl ring. This can make the molecule more electrophilic and alter its interaction profile, potentially favoring interactions with electron-rich biological residues. For example, the presence of a cyano group is known for its electron-withdrawing properties. evitachem.com

| Substituent at para-position | Electronic Effect | Expected Impact on Molecular Reactivity |

| -OCH₃ (methoxy) | Electron-Donating | Increases electron density, potentially enhancing nucleophilicity. |

| -N(CH₃)₂ (dimethylamino) | Strong Electron-Donating | Significantly increases electron density and quinoid character. |

| -Cl (chloro) | Electron-Withdrawing | Decreases electron density, potentially increasing electrophilicity. |

| -NO₂ (nitro) | Strong Electron-Withdrawing | Significantly decreases electron density, increasing electrophilicity. |

The size and shape of substituents on the 4-methoxyphenyl ring can impose steric hindrance, which in turn affects the planarity of the molecule. The planarity of the conjugated system is crucial for optimal electronic communication between the phenyl ring and the cyano-enamide moiety.

Rational Modification of the Amide Nitrogen Substituent (N-Substitution) and its Consequences on Molecular Properties

Modification of the substituent on the amide nitrogen (N-substitution) is a common strategy to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for a compound's pharmacokinetic profile.

Introducing different groups on the amide nitrogen can:

Alter Hydrogen Bonding: A primary amide (-NH₂) can act as both a hydrogen bond donor and acceptor. Replacing one or both hydrogens with alkyl or aryl groups changes this capability. For instance, an N-phenyl substitution introduces a bulky group that can participate in π-π stacking interactions. nih.gov

Influence Lipophilicity: The nature of the N-substituent significantly impacts the molecule's water/oil solubility. Increasing the size of an alkyl chain or adding an aromatic ring will generally increase lipophilicity.

Studies on related amide structures show that substitution at the nitrogen with electronegative atoms can lead to a more pyramidal nitrogen geometry and an increase in the N-C(O) bond length, which reduces resonance stabilization. nih.gov This highlights the profound electronic and structural consequences of N-substitution.

| N-Substituent | Potential Consequences on Molecular Properties |

| -H (unsubstituted) | Can act as H-bond donor and acceptor. |

| -CH₃ (methyl) | Increases lipophilicity, removes one H-bond donor site. |

| -Phenyl | Significantly increases lipophilicity, introduces potential for π-π stacking. nih.gov |

| -[2-(3,4-dimethoxyphenyl)ethyl] | Increases size and potential for multiple interactions. evitachem.com |

Influence of Stereochemistry (E/Z Isomerism) on Molecular Conformation, Reactivity, and Biological Interaction Profiles

Molecular Conformation: The E-isomer generally results in a more extended, linear conformation, while the Z-isomer would adopt a more folded shape. This difference in three-dimensional structure is fundamental to how a molecule can interact with a specific binding site on a biological target.

Reactivity: The stereochemistry can influence the accessibility of different parts of the molecule to reagents or catalytic sites of enzymes.

Biological Interactions: A biological receptor or enzyme active site is often highly specific for a particular stereoisomer. The precise spatial orientation of functional groups in the E or Z isomer will determine the quality of the fit and the strength of the binding interactions. In some analogues, intramolecular steric interactions in one isomer can make it less stable than the other. nih.gov

Role of Extended Conjugated Systems and Push-Pull Electronic Effects in Modulating Molecular Characteristics

The core structure of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide features a conjugated system that extends from the phenyl ring, through the double bond, to the cyano and amide groups. This extended π-system is responsible for the molecule's electronic properties and reactivity. evitachem.com

This system exhibits a "push-pull" electronic effect. The electron-donating methoxy group "pushes" electron density into the conjugated system, while the electron-withdrawing cyano and amide groups "pull" electron density towards themselves. This charge polarization creates a molecule with a significant dipole moment and influences its reactivity and intermolecular interactions.

The strong conjugation between the donor (methoxyphenyl) and acceptor (cyano-enamide) parts can lead to a noticeable quinoid character in the phenyl ring, indicating a significant degree of charge transfer. nih.gov The efficiency of this push-pull system is highly dependent on the planarity of the molecule; any steric hindrance that disrupts coplanarity will reduce the electronic communication and alter the molecule's properties.

Rational Design Principles for Modulating Specific Molecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) with Potential Biological Targets

Based on the SAR principles discussed, a rational design approach can be employed to create new analogues with tailored properties to enhance interactions with specific biological targets.

Hydrogen Bonding: The amide group is a key site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. evitachem.com In crystal structures of related compounds, intermolecular N-H···N and N-H···O hydrogen bonds are observed to play a crucial role in stabilizing the crystal packing. nih.gov Modifying the N-substituent or introducing other hydrogen bonding groups on the phenyl ring can be used to specifically target hydrogen bonding interactions within a receptor's binding pocket.

π-π Stacking: The aromatic 4-methoxyphenyl ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target. The strength of this interaction can be modulated by altering the electronic properties of the ring. Electron-rich rings (with EDGs) may interact favorably with electron-poor aromatic residues. In some crystal structures, π-π stacking is observed between parallel benzene (B151609) rings of adjacent molecules. nih.gov

Hydrophobic Interactions: The phenyl ring and any alkyl substituents contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar pockets in a biological target.

By strategically combining these elements—for example, by introducing a substituent that can form a key hydrogen bond while also optimizing the electronic properties of the phenyl ring for π-π stacking—researchers can design new molecules with improved affinity and selectivity for their intended biological targets. This rational approach is central to modern drug discovery and materials science, aiming to create molecules with precisely defined functions.

Advanced Applications and Research Frontiers for 2 Cyano 3 4 Methoxyphenyl Prop 2 Enamide in Materials Science and Interdisciplinary Research

Potential in Materials Science and Optoelectronic Applications

The electronic and structural characteristics of 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide make it a promising candidate for various applications in materials science, particularly in the realm of optoelectronics. The conjugated π-system, extending from the methoxyphenyl ring to the cyano and amide groups, is fundamental to its potential photophysical properties.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The molecular structure of this compound possesses features conducive to AIE. The presence of rotatable single bonds, such as the one connecting the phenyl ring to the ethylenic carbon, allows for dynamic intramolecular rotations in solution, which can quench fluorescence. In an aggregated state, these rotations would be physically hindered, potentially "switching on" fluorescence. The cyano group, a common substituent in AIE-active molecules, can further influence molecular packing and electronic properties, enhancing these effects. mdpi.comresearchgate.net Research on similar cyano-substituted oligo(p-phenylene vinylene) derivatives has demonstrated that such structures exhibit AIE behavior. mdpi.com It is hypothesized that in the aggregated state, the restricted conformation leads to a more planar structure, extending the effective conjugation length and resulting in red-shifted and enhanced emissions. mdpi.com

Table 1: Structural Features of this compound and their Potential Role in AIE

| Structural Feature | Potential Contribution to Aggregation-Induced Emission |

| Methoxyphenyl Group | Acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) character. |

| Conjugated C=C double bond | Forms part of the π-conjugated backbone, essential for electronic transitions. |

| Cyano Group (-CN) | Strong electron-withdrawing group; can enhance ICT and influence solid-state packing. |

| Amide Group (-CONH2) | Can participate in intermolecular hydrogen bonding, promoting aggregation and rigidification. |

| Rotatable Single Bonds | Allow for intramolecular motion in solution (non-radiative decay); restriction upon aggregation leads to emission. |

The unique chemical properties of the α,β-unsaturated cyano amide scaffold make it a valuable building block for the synthesis of functional polymers and coatings. Molecules like this compound can be incorporated into polymer chains through several strategies:

As a functional monomer: If the amide or phenyl group is modified with a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group), it can be directly copolymerized with other monomers to integrate its specific optical and electronic properties into the bulk polymer.

As a pendant group: The compound can be chemically grafted onto an existing polymer backbone.

As an additive: It can be blended into a polymer matrix to create composite materials with tailored properties.

Polymers incorporating this scaffold could exhibit enhanced thermal stability, specific optical responses (e.g., fluorescence, chromism), or non-linear optical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), sensors, or specialized coatings.

The structure of this compound is a classic example of a donor-π-acceptor (D-π-A) system. The electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring pushes electron density into the π-conjugated bridge, while the electron-withdrawing cyano (-CN) and amide (-CONH₂) groups pull electron density. This intramolecular charge transfer (ICT) character is the basis for its potential as a chromophore and fluorophore.

By systematically modifying the donor and acceptor strengths or extending the π-conjugated system, new molecules with tailored absorption and emission wavelengths can be designed. For example, replacing the methoxy group with a stronger donor (like an amino group) or the cyano group with a stronger acceptor could shift the emission profile towards longer wavelengths, potentially into the red or near-infrared regions, which is highly desirable for bio-imaging applications. mdpi.com The solvatochromic behavior observed in similar D-π-A systems, where the emission color changes with solvent polarity, further highlights their potential for use in chemical sensors. mdpi.com

Interdisciplinary Research Integrating Theoretical Chemistry and Chemoinformatics for Compound Optimization

To accelerate the discovery and optimization of materials based on the this compound scaffold, theoretical chemistry and chemoinformatics play a crucial role. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict key properties before synthesis, saving significant time and resources.

These computational tools can be used to:

Predict Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to estimate the electronic band gap and predict absorption and emission spectra.

Simulate Molecular Geometries: Determine the most stable conformations in both ground and excited states to understand the mechanisms of non-radiative decay and the structural basis for phenomena like AIE. mdpi.com

Elucidate Reaction Mechanisms: Computational analysis can reveal the transition states and energy barriers for reactions involving α,β-unsaturated amides, providing insights into selectivity and reaction kinetics. chemrxiv.org

Optimize Molecular Design: By creating virtual libraries of derivatives and calculating their properties, chemoinformatic approaches can identify the most promising candidates for specific applications, guiding synthetic efforts. nih.gov

Innovative Methodologies in Synthesis and Characterization of α,β-Unsaturated Cyano Amides

The synthesis of α,β-unsaturated amides is a fundamental transformation in organic chemistry. nih.gov Traditional methods often require multiple steps or harsh conditions. Modern research focuses on developing more efficient, atom-economical, and scalable synthetic routes. researchgate.net Recent advancements include palladium-catalyzed carbonylation reactions and dehydrogenative approaches that create the carbon-carbon double bond directly. nih.govresearchgate.netnih.gov

For the industrial-scale production of this compound and its derivatives, batch synthesis can be inefficient and difficult to control. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages:

Enhanced Safety: Small reaction volumes and superior heat exchange minimize risks associated with exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters (temperature, pressure, residence time) often leads to higher yields and purity.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

The synthesis of related compounds, such as 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide, is noted to be amenable to continuous flow reactors and automated systems to improve efficiency and scalability. This suggests that the synthesis of the title compound, likely proceeding through a Knoevenagel condensation, is well-suited for adaptation to flow chemistry protocols.

Table 2: Comparison of Batch vs. Flow Synthesis for α,β-Unsaturated Cyano Amides

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult; requires larger vessels | Easy; run for longer time |

| Heat Transfer | Poor; potential for hotspots | Excellent; high surface-to-volume ratio |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Process Control | Less precise | Precise control of parameters |

| Reproducibility | Can be variable | High |

Application of Advanced Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis

In the realm of materials science, the comprehensive characterization of complex mixtures is paramount for understanding material properties, degradation pathways, and synthetic byproducts. For a compound such as this compound, which may be a component in polymer formulations, adhesives, or other advanced materials, identifying and quantifying it within a complex matrix presents a significant analytical challenge. Advanced hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer powerful solutions for such intricate analyses. springernature.com This section explores the application of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) for the in-depth analysis of complex mixtures containing this compound.

Hyphenated techniques provide a multidimensional approach to analysis by integrating the separation power of chromatography with the detailed structural elucidation capabilities of spectroscopy. numberanalytics.com This combination allows for the separation of individual components from a complex mixture, followed by their unambiguous identification. ijpsjournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This combination is particularly advantageous for the analysis of complex mixtures containing non-volatile or thermally labile compounds, which are not suitable for gas chromatography. researchgate.net In the context of materials science, LC-NMR can be instrumental in identifying impurities, degradation products, or unreacted monomers of this compound in a polymer matrix.

Modes of Operation:

LC-NMR can be operated in several modes, each offering distinct advantages depending on the analytical need:

On-flow Mode: In this mode, the eluent from the HPLC column flows continuously through the NMR flow cell, and spectra are acquired in real-time. mdpi.com This is suitable for obtaining a quick overview of the major components in a mixture.

Stop-flow Mode: When a peak of interest is detected by a conventional detector (e.g., UV), the chromatographic flow is temporarily stopped. semanticscholar.org This allows for the acquisition of high-quality, long-duration NMR experiments (including 2D NMR) on the isolated component within the NMR flow cell, providing detailed structural information. globalresearchonline.net

Loop-storage/Solid-Phase Extraction (SPE) Mode: Eluted peaks are collected in loops or trapped on SPE cartridges. researchgate.net These stored fractions can then be analyzed by NMR offline, which is particularly useful for low-concentration components that require longer acquisition times.

Illustrative Application in Complex Mixture Analysis:

Consider a scenario where this compound is used as a monomer in a polymerization reaction. The final material may contain the unreacted monomer, oligomers, and potential side-products. LC-NMR can be employed to separate and identify these components. A hypothetical analysis might yield the data presented in the interactive table below.

| Retention Time (min) | Component | ¹H NMR Data (ppm, in CDCl₃) | Key Structural Information from NMR |

| 5.2 | Isomer of starting material | 8.1 (s, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 6.5 (br s, 1H), 6.0 (br s, 1H), 3.9 (s, 3H) | Suggests a geometric isomer (Z-isomer) of the parent compound. |

| 8.5 | This compound | 8.2 (s, 1H), 7.9 (d, 2H), 7.1 (d, 2H), 6.8 (br s, 1H), 6.2 (br s, 1H), 3.9 (s, 3H) | Confirms the presence of the unreacted monomer. |

| 12.1 | Dimer | Complex multiplets in the aromatic and vinyl regions, multiple methoxy signals. | Indicates the formation of oligomeric species. |

| 15.4 | Side-product | Absence of vinyl proton signal, new aliphatic proton signals. | Suggests a reaction at the double bond. |

This table is interactive. Click on the component names for more detailed hypothetical NMR data.

This level of detailed structural information is often unattainable with mass spectrometry alone, especially for isomers which may have identical mass-to-charge ratios. dntb.gov.ua

Gas Chromatography-Infrared Spectroscopy (GC-IR)

For volatile and thermally stable derivatives or degradation products of this compound, Gas Chromatography-Infrared Spectroscopy (GC-IR) is a highly valuable analytical tool. rjpn.org This technique couples the high-resolution separation capabilities of gas chromatography with the functional group identification power of infrared spectroscopy. researchgate.net

Principle and Advantages:

As components elute from the GC column, they pass through a heated light pipe in the IR spectrometer, where their vapor-phase IR spectra are continuously recorded. rjpn.org The primary advantage of GC-IR is its ability to distinguish between isomers that may have very similar mass spectra. nih.govojp.gov The unique vibrational frequencies of different functional groups and their positions within a molecule provide a distinct IR fingerprint.

Application in Isomer Differentiation:

In the synthesis or degradation of materials containing this compound, positional isomers of impurities or byproducts might be formed. For instance, a side reaction could lead to a compound with the methoxy group at a different position on the phenyl ring. While these isomers might co-elute or have similar mass fragmentation patterns, their IR spectra will show distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹).

Below is a hypothetical data table illustrating how GC-IR could differentiate between positional isomers in a complex mixture.

| Retention Time (min) | Compound | Key IR Absorptions (cm⁻¹) | Interpretation |

| 10.3 | This compound | 2220 (C≡N stretch), 1680 (C=O stretch, amide I), 1605 (C=C stretch), 1250 (C-O-C stretch, aryl ether), 830 (para-disubstituted benzene (B151609) C-H bend) | Confirms the 1,4-substitution pattern of the phenyl ring. |

| 10.8 | 2-Cyano-3-(2-methoxyphenyl)prop-2-enamide | 2225 (C≡N stretch), 1685 (C=O stretch, amide I), 1600 (C=C stretch), 1245 (C-O-C stretch, aryl ether), 750 (ortho-disubstituted benzene C-H bend) | The C-H bending frequency is characteristic of a 1,2-substitution pattern. |

| 11.2 | 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide | 2222 (C≡N stretch), 1682 (C=O stretch, amide I), 1602 (C=C stretch), 1255 (C-O-C stretch, aryl ether), 780, 690 (meta-disubstituted benzene C-H bends) | The combination of C-H bending frequencies indicates a 1,3-substitution pattern. |

This is an interactive table. Click on the compound names for a hypothetical full IR spectrum.

The ability of GC-IR to provide real-time structural information on eluted peaks makes it a powerful complementary technique to GC-MS for the unequivocal identification of components in complex volatile mixtures. ojp.gov

Conclusion and Future Research Perspectives for 2 Cyano 3 4 Methoxyphenyl Prop 2 Enamide

Summary of Key Academic Contributions and Identification of Remaining Research Gaps

Academic research on compounds structurally related to 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide has primarily focused on their synthesis and biological evaluation. The Knoevenagel condensation of an aryl aldehyde with a cyanoacetamide derivative is a commonly employed and efficient method for synthesizing this class of compounds. researchgate.net

Derivatives of 2-cyano-3-phenylacrylamide (B1607073) have demonstrated a range of biological activities. For instance, certain analogs have been investigated as potent inhibitors of tyrosinase, suggesting potential applications in treating hyperpigmentation-related disorders. nih.gov Furthermore, the 2-cyanoacrylamide scaffold has been identified as a key pharmacophore in the development of inhibitors for signaling pathways implicated in cancer, such as the JAK/STAT3 pathway. nih.govdocumentsdelivered.com Specifically, novel derivatives have shown remarkable antiproliferative activity against colorectal cancer cells. nih.govdocumentsdelivered.com The versatility of this scaffold is also highlighted by its exploration in the development of reversible covalent inhibitors for transforming growth factor beta-activated kinase 1 (TAK1), a potential therapeutic target for cancer and inflammatory diseases. nih.gov

Despite these advancements with related structures, a significant research gap exists specifically for this compound. There is a lack of comprehensive studies detailing its specific biological activities, mechanistic pathways, and potential therapeutic applications. The influence of the 4-methoxy substitution on the phenyl ring on its bioactivity and pharmacokinetic profile remains largely unexplored.

| Research Area | Key Academic Contributions (for related compounds) | Identified Research Gaps (for this compound) |

| Synthesis | Efficient synthesis via Knoevenagel condensation. researchgate.net | Optimization of synthesis for high purity and yield specifically for this compound. |